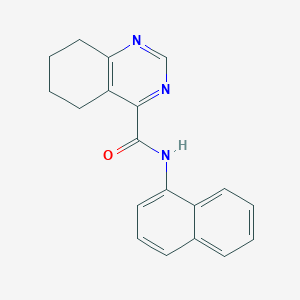![molecular formula C12H12ClF2NO B2921190 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one CAS No. 2411262-05-8](/img/structure/B2921190.png)
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluoromodafinil, and it is a derivative of Modafinil, a well-known wakefulness-promoting drug. Fluoromodafinil has been found to have similar effects to Modafinil, but with a higher potency and longer duration of action.
Mécanisme D'action
The exact mechanism of action of Fluoromodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as dopamine, norepinephrine, and histamine, in the brain. These neurotransmitters play a crucial role in regulating wakefulness and alertness.
Effets Biochimiques Et Physiologiques
Fluoromodafinil has been found to have several biochemical and physiological effects. It has been shown to increase wakefulness, alertness, and cognitive performance in both animals and humans. It has also been found to have a low potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoromodafinil has several advantages for use in lab experiments. It has a higher potency and longer duration of action than Modafinil, making it more effective in promoting wakefulness and alertness. It also has a lower potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the study of Fluoromodafinil. One potential direction is to investigate its potential applications in the treatment of other sleep disorders, such as idiopathic hypersomnia and restless leg syndrome. Another direction is to study its effects on cognitive performance in healthy individuals and those with cognitive impairments, such as Alzheimer's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of Fluoromodafinil and its potential long-term effects.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one involves several steps. The first step is the synthesis of 2-fluoro-2-phenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroazetidine to produce the intermediate product. This intermediate is then reacted with chloroacetone to produce 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one.
Applications De Recherche Scientifique
Fluoromodafinil has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and cognitive enhancement. It has been found to have wakefulness-promoting effects, similar to Modafinil, but with a higher potency and longer duration of action. This makes it a potential candidate for the treatment of sleep disorders, such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.
Propriétés
IUPAC Name |
2-chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-8(13)11(17)16-6-12(15,7-16)9-4-2-3-5-10(9)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIECHMLUQHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C2=CC=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

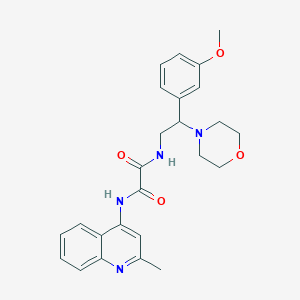
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)
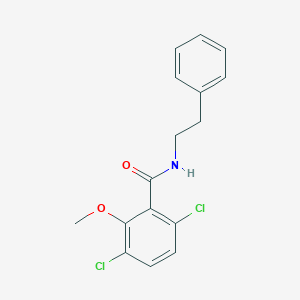
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)
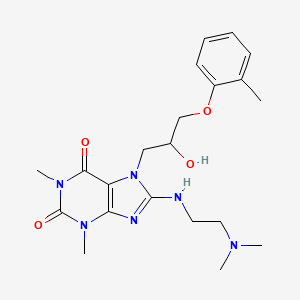
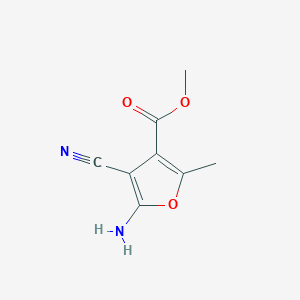
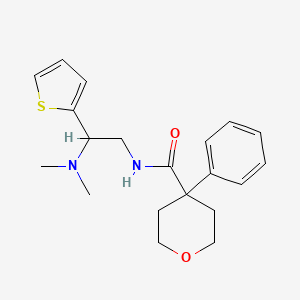
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![Morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2921122.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)

